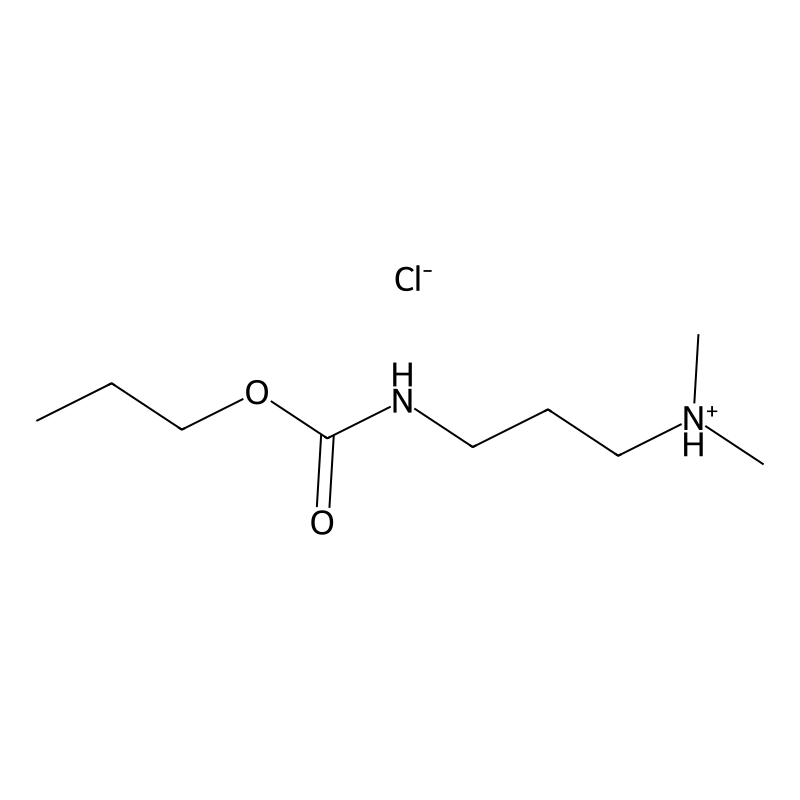

Propamocarb hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

propamocarb hydrochloride mode of action

Quantitative Properties & Application

For research and development purposes, key physicochemical and application data are essential. The following table consolidates this quantitative information.

| Parameter | Value / Range | Details |

|---|---|---|

| Water Solubility (20°C) | 1005 g/L [1] | High solubility facilitates systemic movement. |

| Octanol-Water Partition Coefficient (log P) | -1.4 [1] | Indicates high hydrophilicity. |

| Molecular Formula | C₉H₂₁ClN₂O₂ [1] [2] | - |

| Common Formulation | 722 g/L SL (Soluble Liquid) [2] | - |

| Sample Application Rate (Foliar) | 900 - 1500 mL/Ha [3] [2] | For control of downy mildew in cucumbers. |

| Sample Application Rate (Soil) | 5 - 8 mL/m² [3] [2] | For seedbed irrigation against damping-off. |

| Safety Interval (PHI) | 3-4 days [2] | Example: Cucumber (3 days), Sweet Pepper (4 days). |

Experimental & Research Insights

For scientists investigating propamocarb, understanding its systemic activity and research methodologies is crucial.

- Systemic Activity and Uptake: Propamocarb is xylem-mobile and is absorbed rapidly by roots, stems, and leaves, translocating throughout the plant via the vascular system [4] [3] [5]. This makes it suitable for various application methods, including foliar spray, soil drench, and seed treatment [4] [2].

- Molecular Research and Resistance: Its specific action against Oomycetes and unique FRAC Group 28 classification mean no cross-resistance with other fungicide classes [3]. However, to delay resistance, it is recommended to mix it with fungicides having different modes of action [3] [2].

- Protocol Consideration: Gene Expression Analysis: One study investigated the molecular response to propamocarb stress in cucumbers. Researchers used high-throughput tag-sequencing (Tag-Seq) to analyze gene-expression profiles. They identified a dirigent protein gene, CsDIR16, whose expression was upregulated in response to propamocarb treatment in a low-residue cultivar. The study employed transgenic validation (overexpression and silencing of CsDIR16) to confirm its role in reducing propamocarb residues in plants [5]. This workflow is summarized below.

Experimental workflow for analyzing molecular response to propamocarb (PM)

References

- 1. (Ref: SN 66752) Propamocarb hydrochloride [sitem.herts.ac.uk]

- 2. 722g/L SL: A Potent Oomycete Fungicide this compound [smagrichem.com]

- 3. Downy mildew solution: this compound - HEBEN [hb-p.com]

- 4. Propamocarb - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Expression and functional analysis of the Propamocarb- ... [pmc.ncbi.nlm.nih.gov]

propamocarb hydrolysis stability half-life

Chemical Identity and Key Properties

The table below summarizes the fundamental chemical and physical properties of propamocarb and its hydrochloride salt, which is the common form used in commercial formulations [1] [2].

| Property | Propamocarb (Free base) | Propamocarb Hydrochloride (Salt) |

|---|---|---|

| Chemical Name | Propyl [3-(dimethylamino)propyl]carbamate [2] | Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride [1] |

| Molecular Formula | C₉H₂₀N₂O₂ [1] [2] | C₉H₂₁ClN₂O₂ [1] |

| CAS Registry No. | 24579-73-5 [2] | 25606-41-1 [1] [3] |

| State at Room Temp. | Liquid [2] | Colorless, hygroscopic crystalline solid [1] |

| Water Solubility | - | >900,000 mg/L (approx. 900 g/L) [1] [2] [3] |

| Vapour Pressure | - | ~0.73 mPa @ 20°C [2] |

| Octanol-Water Partition Coefficient (log P) | 0.84 [2] | - |

Hydrolysis Stability and Half-Life (t₁/₂)

Hydrolysis stability data demonstrates that this compound is highly persistent in aqueous environments, with its stability heavily dependent on pH [1].

| Environmental Condition | Half-Life (t₁/₂) | Notes |

|---|---|---|

| Strong Alkaline (pH 14) | 5 days | Calculated at 25°C [1] |

| Alkaline (pH 9) | ~1,300 years | Calculated value at 25°C [1] |

| Acidic (pH 5) | ~13 million years | Calculated value at 25°C [1] |

| Water/Sediment System | 30 days (Avg.) | Aerobic conditions [3] |

This extreme stability is attributed to its chemical structure and pKa of 9.1-9.5, making it a strong base that resists nucleophilic attack by water molecules, especially in neutral and acidic conditions [1] [2]. The compound is also reported to be stable to heat and light [1].

Environmental and Plant Dissipation

In contrast to its aqueous stability, propamocarb degrades much more rapidly in dynamic environments like soil and on plant surfaces.

| Environment / Matrix | Half-Life (t₁/₂) | Notes |

|---|---|---|

| Soil (Aerobic) | 14 days (lab); 77 days (field avg.) | Non-persistent to moderately persistent [2] [3] |

| Soil (Anaerobic) | 92 days (field avg.) | [3] |

| Plant Surfaces | 4.8 - 9.2 days (RL₅₀ range) | Varies by crop; RL₅₀ is the dissipation time for 50% of residue [2] |

The following diagram illustrates the conceptual relationship between pH and the hydrolysis half-life of this compound, based on the calculated data.

Dissipation in Food Crops and Pre-Harvest Intervals

The half-life of this compound varies significantly between different food crops, which directly influences the established safe pre-harvest intervals (PHI) [4] [5].

| Crop | Experimental Half-Life (t₁/₂) | Suggested Pre-Harvest Interval (PHI) | Maximum Residue Limit (MRL) |

|---|---|---|---|

| Tomatoes | 1.29 days [5] | 4 days [5] | 2 mg/kg (China); 4 mg/kg (EU) [6] |

| Potatoes | 2.26 days [4] [5] | 3 days [5] | 0.3 mg/kg (China); 0.5 mg/kg (Codex) [4] [6] |

| Cucumber | 9.05 days [5] | 7 days [5] | 5 mg/kg (China & EU) [6] |

Experimental Protocols for Residue Analysis

For researchers determining propamocarb residues, the QuEChERS method is widely used for sample preparation due to its efficiency and reliability [4] [5].

A typical workflow for analyzing this compound in plant matrices is as follows:

Key Analytical Conditions (from literature):

- Instrumentation: HPLC with Diode Array Detector (DAD) [4] [5].

- Column: C18 column (e.g., 150 x 4.6 mm, 5 µm) [4].

- Mobile Phase: Methanol/Water mixture (e.g., 70:30, v/v) [4].

- Flow Rate: 0.8 mL/min [4].

- Detection Wavelength: 260 nm [4].

- Method Performance: Average recovery of ~88% with relative standard deviation (RSD) <7% [4].

Summary

This compound is characterized by extreme hydrolytic stability in water, especially at neutral to low pH, but exhibits much shorter, manageable half-lives in agricultural environments. This profile makes it a reliable and effective fungicide while requiring science-based pre-harvest intervals to ensure food safety.

References

- 1. 685. Propamocarb (Pesticide residues in food: 1984 ... [inchem.org]

- 2. Propamocarb (Ref: SN 39744) - AERU [sitem.herts.ac.uk]

- 3. This compound [pesticideinfo.org]

- 4. Dissipation rate of different commercial formulations of ... [arabjchem.org]

- 5. Degradation of Propamocarb-hydrochloride in Tomatoes ... [academia.edu]

- 6. Preparing monoclonal antibodies and developing ... [sciencedirect.com]

propamocarb systemic absorption and translocation in plants

Physicochemical Properties & Environmental Fate

The systemic activity of a pesticide is largely governed by its inherent physicochemical properties. The data below for Propamocarb helps explain its behavior in plant systems [1].

| Property | Value | Implication for Systemic Activity |

|---|---|---|

| Water Solubility (at 20°C) | 900,000 mg/L [1] | High. Facilitates easy dissolution in the plant's apoplast and transport within the xylem. |

| Octanol-Water Partition Coefficient (Log P) | 0.84 [1] | Low. Indicates high hydrophilicity and low lipophilicity, favoring accumulation in aqueous plant compartments over waxy cuticles. |

| Vapour Pressure (at 20°C) | 730 mPa [1] | Moderate. Suggests potential for volatilization and vapor redistribution across plant surfaces. |

| Dissociation Constant (pKa) | 9.5 [1] | Strong base. The molecule will be predominantly cationic at physiological pHs, influencing its interaction with plant membranes and transporters. |

| Soil DT₅₀ (Laboratory) | 14 days [1] | Non-persistent. Indicates moderate degradation in soil, which is relevant for root uptake and soil drench applications. |

Translocation and Redistribution in Plants

Propamocarb is a systemic fungicide, meaning it can be absorbed and moved within the plant. Its movement occurs through several key pathways, which are common to many systemic pesticides [2].

Figure 1: Pathways of propamocarb absorption and redistribution within plants after foliar or soil application.

Molecular Mechanisms of Plant Response

Once inside the plant, propamocarb induces complex molecular responses. Research on cucumbers has identified specific genes and pathways involved in detoxification and stress response.

| Gene / Pathway | Function / Role in Response to Propamocarb |

|---|---|

| CsHMGB | A high-mobility-group protein. Overexpression enhances the ascorbate-glutathione (AsA-GSH) cycle, boosting antioxidant enzyme activity (SOD, POD, CAT, etc.) and reducing reactive oxygen species (ROS), thereby alleviating phytotoxicity [3] [4]. |

| CsDIR16 | A dirigent protein involved in lignin biosynthesis. Overexpression lowers propamocarb residues. It is thought to guide the radical coupling process in lignan formation, which may be part of a defense mechanism [5]. |

| CsGSH2 | A key enzyme in glutathione (GSH) synthesis. Overexpression increases GSH accumulation and the activity of glutathione S-transferase (GST) and other related enzymes, enhancing the glutathione-dependent detoxification pathway [6]. |

| Phenylpropanoid Pathway | Propamocarb upregulates this pathway, leading to increased lignin biosynthesis. Lignin deposition can strengthen cell walls as a physical defense mechanism [7]. |

The relationship between these key pathways can be visualized as an integrated detoxification and defense network [3] [6] [4].

Figure 2: Integrated molecular response network to propamocarb stress in plants, showing key genes and detoxification pathways.

Experimental Protocols for Residue & Response Analysis

For researchers aiming to validate or explore these mechanisms, the following protocols from the literature can serve as a robust starting point.

1. Plant Material and Propamocarb Treatment

- Cultivars: Use contrasting genotypes if available. In cucumber, 'D0351' (low residue) and 'D9320' (high residue) are well-documented [3] [5] [4].

- Growth Conditions: Grow plants in a controlled environment (e.g., 28/18°C day/night, 12-hour photoperiod, 70-75% relative humidity) until the 3-true-leaf stage or fruit-bearing stage [6] [4].

- Treatment Application: Prepare a 400 ppm propamocarb solution in water. Spray the entire plant until the liquid drips from the leaves and fruits. Use water as a control [4].

2. Sample Collection for Residue and Gene Expression Analysis

- Tissues: Collect fruit peel, pulp, leaves, stems, and roots at multiple time points post-application (e.g., 1, 6, 12, 24, 48, 72 hours) [5] [8].

- Handling: Immediately freeze samples in liquid nitrogen and store at -80°C to preserve chemical residues and RNA integrity [8].

3. Key Analytical Measurements

- Propamocarb Residue Quantification: Use homogenized plant tissue (e.g., 10g) with an analytical standard (e.g., CAS: 24579-73-5). Analysis is typically performed using chromatography-based methods (e.g., GC or LC coupled with MS) [3].

- Gene Expression Analysis (qRT-PCR): Extract total RNA from frozen tissue. For candidate genes like

CsHMGB,CsDIR16, orCsGSH2, design specific primers. Use the 2^(-ΔΔCT) method to analyze relative expression levels compared to control plants and internal reference genes [5] [6] [4]. - Physiological and Biochemical Assays:

- ROS and Lipid Peroxidation: Measure

H2O2andO2-levels, and Malondialdehyde (MDA) content as a marker for lipid peroxidation [3] [6]. - Antioxidant Enzyme Activity: Assay the activities of Superoxide Dismutase (SOD), Peroxidase (POD), Catalase (CAT), and Ascorbate Peroxidase (APX) [6].

- Glutathione System: Measure GSH and GSSG content, and the activity of Glutathione S-transferase (GST), Glutathione Reductase (GR), and Glutathione Peroxidase (GPX) [6].

- ROS and Lipid Peroxidation: Measure

References

- 1. (Ref: SN 39744) Propamocarb [sitem.herts.ac.uk]

- 2. Pesticide Redistribution and Its Implications on Pesticide ... [extension.oregonstate.edu]

- 3. Overexpression of CsHMGB Alleviates Phytotoxicity and ... [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of CsHMGB Alleviates Phytotoxicity and ... [frontiersin.org]

- 5. Expression and functional analysis of the Propamocarb- ... [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of CsGSH2 Alleviates Propamocarb ... [mdpi.com]

- 7. The fungicide propamocarb increases lignin by activating ... [link.springer.com]

- 8. Expression and Functional Analysis of the Propamocarb- ... [frontiersin.org]

propamocarb hydrochloride solubility and partition coefficient

Physicochemical Properties of Propamocarb Hydrochloride

The following table summarizes the key quantitative data available for this compound. Please note that some values, particularly the log P, vary between sources due to differences in measurement or reporting methods.

| Property | Value | Conditions / Notes | Data Source |

|---|---|---|---|

| Water Solubility | 1,005,000 mg/L | High at 20°C & pH 7 (verified for regulatory purposes) | [1] |

| >700,000 mg/L | At 25°C | [2] | |

| Log P (Partition Coefficient) | -1.4 | Octanol-water at pH 7, 20°C (verified for regulatory purposes) | [1] |

| 1.19 | Reported by an analytical company | [3] | |

| Log P (Base Form) | 0.84 | For Propamocarb (non-salt form) | [4] |

| pKa (Dissociation Constant) | 9.6 | At 25°C | [1] |

| 9.1 | [2] | ||

| Molecular Weight | 224.73 g/mol | [1] [2] | |

| Melting Point | 64.2 °C | Verified for regulatory purposes | [1] |

| 45 - 55 °C | [2] |

Experimental Methodologies and Data Context

While the searched sources do not contain step-by-step laboratory protocols, they provide context on how this data is generated and used, which is critical for interpreting its reliability.

- Data Sources and Reliability: The most reliable data comes from regulatory dossiers submitted to the European Union, which is marked as "verified for regulatory purposes" [1]. Other data from scientific literature and manuals is noted as "unverified" but from a known source [4] [2].

- Solubility and Partitioning Principles: The partition coefficient (Log P) describes how a substance distributes itself between octanol (representing lipid membranes) and water. For ionizable compounds like this compound, the measured value is often the Log D (distribution coefficient), which is pH-dependent [5]. The high solubility and negative Log P reported in regulatory data [1] are consistent with a salt's properties, while other reported values may refer to the non-salt base form [4] [3].

- Analytical Methods: this compound can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC). One analytical method uses a mobile phase of acetonitrile, water, and phosphoric acid [3].

Property Interrelationships in Drug Development

The physicochemical properties of a compound are interconnected and crucial for predicting its behavior in a biological system. The following diagram illustrates the core relationships between the key properties of this compound and their significance in pharmaceutical development.

> This workflow shows how the fundamental properties of Propamocarb HCl influence its membrane permeability and solubility, which are experimentally assessed to predict its oral bioavailability.

Key Takeaways for Researchers

- Primary Data Source: For reliable data, consult regulatory assessments like the EU Pesticides Database, which contain verified, high-quality information [1].

- Interpret Log P with Caution: The reported Log P for this compound is a pH-dependent Log D. The negative value from regulatory data [1] reflects the compound's high polarity and ionic character as a salt, which directly impacts its permeability.

- High Solubility is a Key Feature: The consistently reported high water solubility indicates that this compound is a highly hydrophilic compound, which aligns with its reported mode of action as a systemic fungicide absorbed by roots and leaves [1] [4].

References

- 1. This compound (Ref: SN 66752) - AERU [sitem.herts.ac.uk]

- 2. 713. Propamocarb (Pesticide residues in food: 1984 ... [inchem.org]

- 3. This compound [sielc.com]

- 4. Propamocarb (Ref: SN 39744) - AERU [sitem.herts.ac.uk]

- 5. Evaluation of the use of partition coefficients and molecular ... [pmc.ncbi.nlm.nih.gov]

propamocarb toxicity profile ADI ARfD values

Toxicological Reference Values

The table below summarizes the core toxicological reference values for propamocarb as established in the recent EU review process.

| Toxicological Measure | Value | Basis | Source |

|---|---|---|---|

| Acceptable Daily Intake (ADI) | 0.24 mg/kg body weight per day | Recalculated from propamocarb hydrochloride value to express as propamocarb equivalents [1]. | EFSA (2024) [1] |

| Acute Reference Dose (ARfD) | 0.84 mg/kg body weight | Recalculated from this compound value to express as propamocarb equivalents [1]. | EFSA (2024) [1] |

EFSA's consumer risk assessment concluded that both the short-term and long-term intake of residues from the reported agricultural uses is unlikely to present a risk to consumer health, as the calculated exposures did not exceed these reference values [1].

Emerging Toxicological Insights from Research

While the regulatory ADI and ARfD are considered protective, recent experimental studies on mice have identified specific toxicological effects, primarily linked to gut microbiota dysbiosis and metabolic disruption. The following table contrasts the regulatory and experimental exposure scenarios.

| Study Focus | Experimental Model & Dose | Key Findings | Source |

|---|

| Chronic Exposure & Metabolic Disorder | C57BL/6J mice, 10 weeks, 1, 3, and 10 mg/L in drinking water [2]. | - Induced bile acid metabolic disorder.

- Increased atherosclerosis-promoting molecule trimethylamine.

- Altered gut microbiota (e.g., increased Prevotellaceae, Odoribacteraceae).

- Disturbed cardiac NO/NOS pathway and increased NF-κB [2]. | Chen et al. (2018) [2] | | Gut Microbiota Dysbiosis | Mice, 28 days, 3, 30, and 300 mg/L in drinking water [3]. | - Significant shifts in cecal and fecal microbial community structure.

- Altered fecal metabolites (e.g., succinate, short-chain fatty acids, bile acids, trimethylamine).

- Perturbed transcription of hepatic genes regulating lipid metabolism [3]. | Chen et al. (2018) [3] |

These experimental doses are not directly comparable to human dietary exposure regulated by MRLs. The studies indicate that high-dose propamocarb exposure can disturb host metabolism through altering the gut microbiome and its metabolites [2] [3].

Experimental Methodologies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

1. Chronic Exposure and Bile Acid Metabolism Study [2]

- Animal Model: C57BL/6J mice.

- Exposure Protocol: Propamocarb administered via drinking water at 1, 3, and 10 mg/L for 10 weeks.

- Key Analyses:

- Hepatic and Serous Bile Acids: Quantified using LC-MS.

- Gene Transcription: RNA extraction and qPCR analysis of genes related to bile acid synthesis, transportation, and energy metabolism in liver and ileum.

- Gut Microbiota: 16S rRNA gene sequencing of cecal contents and feces. Microbial community analysis performed with Linear Discriminant Analysis Effect Size (LEfSe).

- Cardiac Markers: qPCR analysis of NF-κB and components of the NO/NOS pathway.

2. Gut Microbiota Dysbiosis Study [3]

- Animal Model: Mice.

- Exposure Protocol: Propamocarb administered via drinking water at 3, 30, and 300 mg/L for 28 days.

- Key Analyses:

- Microbial Ecology: 16S rRNA gene sequencing of cecal contents. Operational Taxonomic Unit (OTU) analysis to quantify changed microbial groups.

- Metabolomics: 1H NMR spectroscopy analysis of fecal samples to identify and quantify altered metabolites.

- Hepatic Gene Expression: qPCR of liver tissues for genes involved in lipid metabolism.

Mechanism of Toxicity Workflow

The diagram below summarizes the key mechanistic pathway of propamocarb toxicity identified in the cited experimental studies.

This pathway illustrates the sequence from propamocarb exposure to downstream metabolic effects, mediated through gut microbiota changes [2] [3].

Key Implications for Researchers

- Regulatory vs. Experimental Evidence: The established ADI and ARfD from EFSA represent the current regulatory consensus for consumer safety. The mouse studies reveal potential mechanisms for low-dose chronic toxicity that warrant further investigation [1] [2] [3].

- Focus on Gut-Liver Axis: Future toxicological profiles should pay close attention to propamocarb's effects on the gut microbiome and its functional metabolic output [4].

- Data Gaps: EFSA notes that the chronic consumer risk assessment is "indicative" due to uncertainties and data gaps identified in the broader MRL review, highlighting an area for ongoing research [1].

References

- 1. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Exposure to Fungicide Propamocarb Induces Bile ... [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure to the fungicide propamocarb causes gut ... [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the Impacts of Glyphosate, Deltamethrin, ... [mdpi.com]

propamocarb hydrochloride synthesis pathway

Synthesis Methodologies and Protocols

Based on the available patent and commercial data, here are more detailed explanations of the synthesis pathways.

Solvent-Free Gasification Method: This method involves vaporizing the liquid raw materials (N-propyl chloroformate and N,N-dimethyl-1,3-propanediamine) before they are introduced to the reaction zone [1]. The reaction occurs in the gas phase, which eliminates the need for any solvent and avoids the generation of wastewater or other process wastes, making it an environmentally friendly ("green") alternative [1].

Conventional Aqueous Phase Synthesis: The general method involves charging a reaction kettle with N,N-dimethyl-1,3-propanediamine, water, and an anti-hydrolysis agent [2] [3]. N-propyl chloroformate is then added dropwise while carefully maintaining a low temperature (e.g., between 23–28 °C) over several hours to control the reaction speed and minimize hydrolysis of the chloroformate [3]. After the addition is complete, the mixture undergoes a thermal insulation step for about two hours, followed by vacuum dehydration at temperatures not exceeding 110 °C to obtain the final product [3].

Continuous Flow in a Microreactor: This modern approach uses a microreactor system for continuous production. The reagents (diamine, chloroformate, and water) are pumped from separate tanks into the microreactor at precisely controlled flow rates (e.g., 20.54 parts/min for chloroformate, 16.95 parts/min for diamine, and 17.15 parts/min for water) and a set temperature (e.g., 50 °C) [4]. The total residence time for the reaction in this specific example was about 18.3 minutes, demonstrating a highly efficient and rapid process [4].

Physical & Chemical Property Data

For researchers, the following data is crucial for process design and analysis:

| Property | Value | Reference / Notes |

|---|---|---|

| Molecular Formula | C₉H₂₁ClN₂O₂ | [3] |

| Molecular Weight | 224.73 g/mol | [3] |

| Melting Point | 64.2 °C | [3] |

| Water Solubility (at 20°C) | 1005 g/L | High; at pH 7 [3] |

| Octanol-Water Partition Coeff. (Log P) | -1.4 | At pH 7, 20°C [3] |

| Dissociation Constant (pKa) | 9.6 | [3] |

| Minimum Active Substance Purity | 92 - 97% | Typical commercial specification [3] |

Reaction Pathway Visualization

The core synthesis of propamocarb hydrochloride is a straightforward condensation reaction. The following diagram illustrates the pathway and the different process environments.

This diagram illustrates the core chemical reaction and the three primary industrial process environments used for synthesis.

Application and Regulatory Notes

- Primary Use: this compound is a systemic carbamate fungicide effective against Oomycetes, including pathogens like Pythium and Phytophthora, which cause diseases such as damping-off and downy mildew [5] [3]. It is used on a variety of crops, including cucumbers, tomatoes, potatoes, and ornamental plants [3].

- Mode of Action: Its fungicidal action is related to the inhibition of lipid synthesis and affects membrane function [3].

- Regulatory Status: It is approved for use in the European Union, with an inclusion expiry date of January 31, 2027 [3].

References

- 1. Preparation method of this compound technical [patents.google.com]

- 2. Novel method for synthesizing this compound ... [patents.google.com]

- 3. This compound (Ref: SN 66752) - AERU [sitem.herts.ac.uk]

- 4. This compound synthesis [chemicalbook.com]

- 5. Propamocarb - an overview | ScienceDirect Topics [sciencedirect.com]

Proposed Mechanism of Action and Experimental Evidence

Propamocarb is a systemic carbamate fungicide used to control soil, root, and leaf diseases caused by Oomycetes. Its action is related to disturbing membrane function [1] [2].

- Primary Effect on Membranes: The fungicide's effect is linked to membrane function, causing an efflux of cell compounds from the target fungus. This leakage can be inhibited by the addition of sterols, suggesting the mode of action involves membrane destabilization or disruption [1].

- Indirect Evidence from Non-Target Organisms: While direct molecular targets in fungi are not fully detailed, studies on animal models provide strong correlative evidence of its impact on lipid pathways.

- A study on adult male zebrafish exposed to propamocarb showed a significant decrease in liver triglycerides [3].

- Hepatic gene expression analysis revealed the downregulation of key genes involved in lipid synthesis and metabolism, including

Ppar-α(a master regulator of lipid metabolism),Fas(Fatty Acid Synthase), andAcc1(Acetyl CoA carboxylase 1) [3]. - Metabolomics analysis further confirmed disruptions in lipid metabolism pathways [3].

The following diagram summarizes this proposed mechanism and the experimental observations:

Quantitative Data from Zebrafish Study

The table below summarizes key quantitative findings from the zebrafish study, which provides the most concrete data on propamocarb's impact on lipid metabolism [3].

| Parameter Investigated | Specific Genes/Metabolites Affected | Observed Change (vs. Control) | Biological Implication |

|---|---|---|---|

| Hepatic Triglyceride (TG) | Triglyceride content | Significant decrease | Overall reduction in lipid storage in the liver. |

| Gene Expression | Ppar-α (Peroxisome Proliferator Activated Receptor alpha) |

Significant downregulation | Disruption of a key regulator of fatty acid oxidation and lipid homeostasis. |

Fas (Fatty Acid Synthase) |

Significant downregulation | Inhibition of de novo synthesis of fatty acids. | |

Acc1 (Acetyl CoA Carboxylase 1) |

Significant downregulation | Inhibition of a critical enzyme catalyzing the first step of fatty acid synthesis. | |

Acox1 (Acyl-CoA Oxidase) |

Significant downregulation | Potential impairment of fatty acid β-oxidation. | |

| Metabolomic Profile | Various metabolites in lipid metabolism pathways | Significant alteration (48 metabolites) | Confirms widespread disruption of lipid metabolic pathways. |

Experimental Protocols for Mechanistic Research

For researchers aiming to investigate propamocarb's mechanism, here are methodologies from the cited literature.

1. In Vivo Toxicological and Metabolic Profiling (Zebrafish Model)

- Organism: Adult male zebrafish.

- Exposure Protocol: Acute exposure (7 days) to propamocarb at concentrations of 100 μg/L and 1000 μg/L.

- Endpoint Measurements:

- Biochemical Analysis: Measure liver triglyceride levels using standard commercial kits.

- Gene Expression Analysis: Extract total RNA from liver tissue. Analyze expression of target genes (e.g.,

Ppar-α,Fas,Acc1) via quantitative real-time PCR (qPCR). - Metabolomics: Perform GC-MS (Gas Chromatography-Mass Spectrometry) analysis on liver tissue extracts. Identify and quantify metabolites, then map them to metabolic pathways (e.g., glycolysis, amino acid metabolism, lipid metabolism) [3].

2. Molecular and Transgenic Analysis in Plants

- Objective: To understand plant detoxification mechanisms and reduce pesticide residue.

- Gene Functional Analysis:

- Cloning: Clone the gene of interest (e.g.,

CsMAPEG) from cucumber cDNA. - Transgenic Studies: Generate transgenic cucumber plants that overexpress or have antisense suppression of the target gene.

- Pesticide Residue Measurement: Treat plants with propamocarb. Measure the dissipation rate and final residue abundance in fruits over time using analytical methods like HPLC.

- Physiological Correlates: Measure activity of detoxification-related enzymes like Glutathione S-transferase (GST), SOD, and POD in the transgenic plants to link gene function to metabolic response [4].

- Cloning: Clone the gene of interest (e.g.,

Key Conclusions and Research Gaps

Based on the gathered information, the mechanism of propamocarb is characterized by:

- Fungicidal Action: It is selectively active against Oomycetes, and its action is related to membrane function, causing efflux of cellular contents. This points to a likely disruption of membrane integrity as a primary event [1].

- Metabolic Disturbance: Evidence from non-target models (zebrafish) clearly shows that propamocarb exposure causes significant disruption of lipid synthesis and metabolism, as evidenced by downregulation of critical genes and altered metabolomic profiles [3].

- A Critical Gap: A direct bridge connecting the observed membrane disturbance in fungi to the specific inhibition of lipid synthesis enzymes is not yet established in the available public scientific literature. The mechanism is therefore often described in general terms.

References

propamocarb hydrochloride physical state and properties

Fundamental Physical and Chemical Properties

The table below summarizes the core physicochemical data for Propamocarb Hydrochloride.

| Property | Value / Description | Remarks / Conditions |

|---|---|---|

| Chemical Name (IUPAC) | propyl 3-(dimethylamino)propylcarbamate hydrochloride [1] | |

| CAS Registry Number | 25606-41-1 [1] [2] [3] | |

| Molecular Formula | C₉H₂₁ClN₂O₂ [1] [2] | |

| Molecular Weight | 224.73 g/mol [1] [2] [3] | |

| Physical State | Colourless, very hygroscopic crystalline solid [4] | Technical material is a faint aromatic odor [4] |

| Melting Point | 45-55 °C [4] | Also reported as 64.2 °C [1] |

| Boiling Point | Decomposes before boiling [1] | Also reported as 272.3°C at 760 mmHg [2] |

| Density | 1.16 g/ml [1] | |

| Vapour Pressure | 6 × 10⁻⁶ Torr (at 25 °C) [4] | ~8.00 × 10⁻⁴ Pa |

| Dissociation Constant (pKa) | 9.6 [1] | Also reported as 9.1 [4] |

Solubility and Partitioning Data

Understanding the solubility profile is critical for formulation development and environmental fate assessment.

| Property | Value | Conditions / Solvent |

|---|---|---|

| Water Solubility | >700 g/l [4] | At 25°C |

| 1005000 mg/l (~1005 g/l) [1] | At 20 °C, pH 7 | |

| Log P (Partition Coefficient) | -1.4 [1] | Octanol-water at pH 7, 20°C |

| Solubility in Organic Solvents | ||

| - Acetone | 560,000 mg/l [1] | At 20°C |

| - Dichloromethane | 4,800 mg/l [1] | At 20°C |

| - Methanol | >500 g/l [4] | At 25°C |

| - Ethyl acetate | 4,800 mg/l [1] | At 20°C |

| - Toluene | 40 mg/l [1] | At 20°C |

| - Hexane | <0.1 g/l [4] | At 25°C |

Stability and Handling Information

| Property | Description |

|---|---|

| Stability | Very stable to hydrolysis. Stable at 55°C for over 2 years, and to light. Hygroscopic [4]. |

| Hydrolysis Half-life | ~5 days (at pH 14); ~1.3 × 10³ years (at pH 9); ~1.3 × 10⁷ years (at pH 5) [4]. |

| Storage Temperature | 0-6°C [2]. |

| Minimum Active Substance Purity | 92-97% [1]. Technical material purity is typically >95% [4]. |

Analytical Methodologies

For researchers requiring protocols to quantify this compound, here are experimentally cited methodologies:

- HPLC-DAD with QuEChERS: This method was successfully used to determine the dissipation and half-life of Propamocarb-HCl in various crops. The sample preparation involved the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology before analysis by High-Performance Liquid Chromatography with a Diode-Array Detector [2].

- Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS): A sensitive method for determining residues in complex matrices like wine. The method involves direct injection of samples diluted with water (40-fold for red wine, 20-fold for white wine). Detection was via electrospray mass spectrometry in positive ionization mode, monitoring the protonated molecular species at m/z 189. The reported limit of detection was 0.025 mg/kg for white wine and 0.05 mg/kg for red wine [2].

The experimental workflow for residue analysis can be summarized as follows, incorporating the cited methodologies:

Preliminary Toxicological and Regulatory Notes

While a full toxicological profile is outside this guide's scope, here are key points for safety assessments:

- Acute Oral Toxicity (LD₅₀): Classified as low, with a reported LD₅₀ in rats of 8600 mg/kg [3].

- GHS Hazard Statement: The substance carries the hazard statement H317 ("May cause an allergic skin reaction") [3].

- Consumer Risk Assessment: The European Food Safety Authority (EFSA) has concluded that the intake of residues from approved agricultural practices is unlikely to present a risk to consumer health. The established Acceptable Daily Intake (ADI) is 0.24 mg/kg body weight per day, and the Acute Reference Dose (ARfD) is 0.84 mg/kg body weight [5].

- Ecotoxicity: The substance shows varying toxicity to aquatic life. The reported LC₅₀ (96 hr) values are 616 ppm for rainbow trout, 415 ppm for sunfish, and 234 ppm for carp [3].

Key Takeaways for Researchers

- High Solubility, Low Lipophilicity: this compound is extremely soluble in water and polar solvents but has very low solubility in non-polar solvents, as indicated by its negative Log P. This is a critical factor for environmental mobility and formulation.

- Distinct Physical State: It is described as a colourless, hygroscopic crystalline solid, which necessitates careful handling and storage to prevent moisture uptake.

- Remarkable Stability: Its high stability, especially under neutral and acidic conditions, is a defining characteristic that influences its environmental persistence and analytical handling.

- Validated Analytical Methods: Established protocols like HPLC-DAD/QuEChERS and LC-ESI-MS provide reliable means for residue analysis in various matrices.

References

- 1. This compound (Ref: SN 66752) - AERU [sitem.herts.ac.uk]

- 2. CAS 25606-41-1 this compound [bocsci.com]

- 3. This compound | 25606-41-1 [chemicalbook.com]

- 4. 685. Propamocarb (Pesticide residues in food: 1984 ... [inchem.org]

- 5. Modification of the existing maximum residue level for ... [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-DAD and QuEChERS for Propamocarb Residue Analysis in Potatoes

Introduction

Propamocarb-hydrochloride is a systemic carbamate fungicide widely used against phycomycetous diseases in various crops, including potatoes [1]. Monitoring its dissipation is crucial for food safety, as pesticide residues can accumulate to levels exceeding maximum residue limits (MRLs). This application note details a reliable method for extracting and quantifying propamocarb-hydrochloride in potatoes using the QuEChERS sample preparation approach followed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method enables the determination of residue levels, dissipation half-lives, and appropriate pre-harvest intervals (PHI) [2] [1].

Experimental Protocol

Materials and Reagents

- Analytical Standard: Certified propamocarb-hydrochloride reference standard (>99% purity).

- Solvents: HPLC-grade acetonitrile (MeCN) and methanol (MeOH).

- Salts for Extraction: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogencitrate sesquihydrate.

- Clean-up Sorbent: Primary Secondary Amine (PSA, 40 μm).

- Equipment: Analytical balance, vortex mixer, centrifuge capable of at least 5000 rpm, and a food processor for homogenization [1].

Sample Preparation and Extraction (QuEChERS)

The following workflow outlines the sample preparation and analysis steps:

- Homogenization: Homogenize a representative potato sample for 5 minutes at high speed using a food processor. Store the homogenate at -20 ± 2 °C until analysis [1].

- Extraction: a. Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube [1]. b. Add 10 mL of 1.0% acetic acid in acetonitrile [1]. c. Shake the tube vigorously for 1 minute using a vortex mixer at maximum speed [1]. d. Add the salt mixture (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate) to induce partitioning [1]. e. Shake immediately and vigorously for 2 minutes and centrifuge at 5000 rpm for 10 minutes [1].

- Clean-up (Dispersive-SPE): a. Transfer a 3 mL aliquot of the upper acetonitrile layer into a clean 5 mL centrifuge tube containing 75 mg of PSA sorbent and 500 mg of anhydrous MgSO₄ [1]. b. Shake the tube for 1 minute and centrifuge at 6000 rpm for 5 minutes [1]. c. Pass the final supernatant through a 0.2 μm PTFE syringe filter prior to HPLC-DAD analysis [1].

Instrumental Analysis (HPLC-DAD)

- HPLC System: Agilent 1100 series or equivalent, with a quaternary pump, autosampler, and column thermostat [1].

- Detector: Diode Array Detector (DAD), set to a wavelength of 260 nm [1].

- Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 μm particle size) [1].

- Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v) [1].

- Flow Rate: 0.8 mL/min [1].

- Injection Volume: Typically 10-20 μL.

The method's selectivity was confirmed, as control potato samples showed no interfering peaks at the retention time of propamocarb-hydrochloride [1].

Results and Data Analysis

Method Validation

The method was validated according to standard procedures, demonstrating satisfactory performance [1] [3].

- Linearity: The calibration curve for propamocarb-hydrochloride showed good linearity in the range of 0–100 ng mL⁻¹, with a correlation coefficient (r²) of ≥ 0.996 [1].

- Accuracy and Precision: Mean recovery from fortified potato samples was 87.8% (ranging from 85.5% to 90.1%). The relative standard deviation (RSD) for repeatability was below 7%, indicating good precision [1].

- Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ), based on a signal-to-noise ratio of 3:1 and 10:1, were 0.9 μg kg⁻¹ and 2.7 μg kg⁻¹, respectively [1].

Dissipation Kinetics and Pre-Harvest Intervals

Field trials investigated the dissipation of two commercial formulations of propamocarb-hydrochloride (Previcur-N 72.2% SL and Proplant 72.2% SL) in potatoes. The data below summarize the residue levels and degradation kinetics. The pre-harvest interval (PHI) is the waiting period between the last pesticide application and harvest, ensuring residues fall below the MRL.

Table 1: Dissipation of Propamocarb-Hydrochloride Formulations in Potatoes [2] [1]

| Time (Days) | Previcur-N Residue (mg kg⁻¹) | Previcur-N Loss (%) | Proplant Residue (mg kg⁻¹) | Proplant Loss (%) |

|---|---|---|---|---|

| Initial | 0.99 | 0.00 | 1.31 | 0.00 |

| 3 | 0.48 | 51.52 | 1.09 | 16.79 |

| 5 | 0.28 | 71.72 | 0.89 | 32.06 |

| 7 | 0.11 | 88.88 | 0.65 | 50.38 |

| 10 | 0.02 | 97.98 | 0.32 | 75.57 |

| 15 | Not Detected | 100.00 | 0.10 | 92.37 |

Table 2: Calculated Degradation Parameters and Safety Intervals [2] [1] [3]

| Parameter | Previcur-N | Proplant |

|---|---|---|

| Half-life (t₁/₂, days) | 2.26 | 6.29 |

| Pre-Harvest Interval (PHI) | 3 days | 10 days |

| Maximum Residue Limit (MRL) | 0.5 mg kg⁻¹ [3] | 0.5 mg kg⁻¹ [3] |

The experimental data showed that the degradation rate was formulation-dependent. Previcur-N dissipated much faster than Proplant, with half-lives of 2.26 days and 6.29 days, respectively [2] [1]. Consequently, a shorter PHI of 3 days is suggested for Previcur-N, while a longer PHI of 10 days is recommended for Proplant to ensure residue levels fall below the MRL of 0.5 mg kg⁻¹ [2] [1].

Discussion

The QuEChERS methodology proved to be a quick, easy, and effective sample preparation technique for propamocarb-hydrochloride, providing clean extracts and satisfactory recovery rates [1] [4]. Coupling with HPLC-DAD offered a robust and accessible means for quantification.

The significant difference in dissipation between formulations highlights a critical point for agricultural practice: the formulation type must be considered when determining appropriate pre-harvest intervals to ensure compliance with food safety standards [2]. This method provides a reliable framework for such assessments.

References

- 1. Dissipation rate of different commercial formulations of ... [arabjchem.org]

- 2. Dissipation rate of different commercial formulations ... [sciencedirect.com]

- 3. Degradation of Propamocarb-hydrochloride in Tomatoes ... [academia.edu]

- 4. Analysis of pesticide residues using the Quick Easy Cheap ... [academia.edu]

propamocarb soil drench application rates

Identity and Properties of Propamocarb

Propamocarb is primarily used as its hydrochloride salt for fungal disease control [1] [2].

- Chemical Name (IUPAC): Propyl 3-(dimethylamino)propylcarbamate [1]

- CAS Registry No.: 24579-73-5 (propamocarb) [2]

- Synonym: Propamocarb-HCl [1]

- Molecular Formula: C₉H₂₀N₂O₂ [1] [2]

- Formulation: Often supplied as an aqueous solution (e.g., Previcur N) containing 722 grams per liter of propamocarb hydrochloride [1].

- Mode of Action: Systemic fungicide with protective action; absorbed by roots and leaves and translocated within the plant. It is a lipid synthesis inhibitor classified under FRAC Code 28 [2].

- Solubility: Highly soluble in water (>700 g/L at 25°C) [1].

Detailed Application Notes

Target Pests and Crops

Propamocarb is specifically active against Oomycetes fungi, including genera such as Pythium, Phytophthora, Peronospora, and Bremia [1] [2]. It is used on a variety of crops, with registered uses across many countries [1].

- Example Pests Controlled: Late blight, root rot, damping off, downy mildew [2].

- Example Applications: Tomatoes, cucumbers, lettuce, peppers, strawberries, and ornamentals [1] [2].

Soil Drench Application Rates

The appropriate application rate depends on the target crop, application method, and formulation. The following table summarizes historical and current application rates for this compound, based on a formulation containing 72.2% active ingredient [1].

Table 1: Propamocarb Soil Drench Application Guidelines

| Country (Historical Data) | Commodity | Application Rate (Formulation) | Application Rate (a.i.) | Application Method Notes |

|---|---|---|---|---|

| Austria | Cucumbers | 0.25% : 3 L/m² | 5.4 g/m² | Post-seeding drench |

| Cucumbers | 0.15% : 0.2 L/plant | 0.22 g/plant | Post-plant drench (repeat after 4 weeks) | |

| Germany (FR) | Cucurbits & Tomatoes | 0.15% : 6 L/m² | 6.5 g/m² | Pre-plant drench |

| Tomatoes | 0.15% : 0.2 L/plant | 0.22 g/plant | Post-plant drench | |

| Netherlands | Cucumbers & Tomatoes | 0.1% : 5 L/m² | 3.6 g/m² | Pre-plant drench |

| Tomatoes | 0.1% : 0.25-0.5 L/plant | 0.2-0.4 g/plant | Post-plant drench | |

| France | Vegetables & Strawberries | 14 mL/m² | 10.1 g/m² | Drench |

| 300 mL/m³ | 217 g/m³ | Soil incorporation | ||

| Italy | Vegetables | 8-12 mL/m² | 5.7-8.7 g/m² | Pre-plant drench |

Current Usage Guidance: For the 2025 season, Bayer advises that no more than 6060 g of propamocarb per hectare should be applied per crop to protect its long-term efficacy [3]. Always consult local regulatory authorities for the most up-to-date approved rates and labels in your region.

Experimental Protocol: Residue Dissipation Study

This protocol is adapted from a published study investigating the dissipation of different propamocarb formulations in potatoes, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) [4].

Field Trial and Sample Preparation

- Experimental Design: Establish field plots with the crop of interest (e.g., potatoes). Apply the commercial formulations (e.g., Previcur-N 72.2% SL or Proplant 72.2% SL) according to the recommended soil drench application rate. Collect crop samples (e.g., leaves, tubers) at predetermined intervals after application (e.g., 0, 1, 3, 5, 7, 10, 14 days) [4].

- Sample Preparation: Use the QuEChERS methodology for sample preparation [4]:

- Extraction: Homogenize a representative sample and extract with acetonitrile.

- Partitioning: Add salts (e.g., MgSO₄, NaCl) to induce phase separation and partition.

- Clean-up: Use dispersive Solid-Phase Extraction (d-SPE) with sorbents like PSA and C18 to remove interfering co-extractives.

HPLC-DAD Analysis

- Instrumentation: High-Performance Liquid Chromatography system coupled with a Diode Array Detector.

- Quantification: Use the HPLC-DAD to quantify propamocarb residues in the prepared samples. The results can be used to determine the half-life (t₁/₂) of the fungicide and to suggest a safe pre-harvest interval (PHI) [4].

Data and Calculations

- Dissipation Kinetics: Plot residue concentration against time. The half-life can be calculated from the curve. Studies have shown half-lives of 2.26 days for Previcur-N and 6.29 days for Proplant in potatoes [4].

- Pre-Harvest Interval (PHI): Based on the dissipation data, a safe waiting period can be established before harvest. For the studied formulations, a PHI of at least 3 days for Previcur-N and 10 days for Proplant was suggested [4].

The workflow for this experimental protocol is summarized below.

Resistance Management and Safety

- Resistance Management: Propamocarb has no reported resistance and remains effective against new late blight strains [3]. To protect its efficacy:

- Toxicological Profile: Propamocarb has low general toxicity for mammals [5].

- Ecological Consideration: Propamocarb is highly soluble and has low persistence in soil (DT₅₀ of 14 days) [2]. However, it is highly volatile, raising concerns about drift to neighboring areas [5]. Applicators must follow label directions to mitigate risks.

References

- 1. 685 Propamocarb (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 2. (Ref: SN 39744) Propamocarb [sitem.herts.ac.uk]

- 3. New late blight strains complicate control in [cropscience.bayer.co.uk]

- 4. Dissipation rate of different commercial formulations ... [sciencedirect.com]

- 5. Propamocarb [en.wikipedia.org]

- 6. Modification of the existing maximum residue level for propamocarb in... [pmc.ncbi.nlm.nih.gov]

propamocarb foliar spray concentration for downy mildew

Propamocarb Application Notes and Protocols

1. Introduction to Propamocarb and Downy Mildew

Propamocarb is a systemic carbamate fungicide specifically effective against oomycete pathogens causing downy mildew in various crops [1]. It operates by uniquely inhibiting the biosynthesis of phospholipids and fatty acids in the pathogen's cell membrane, disrupting the growth of mycelia, formation of sporangia, and spore germination [1]. Its systemic properties allow it to be absorbed through roots, stems, and leaves, distributing throughout the plant to provide thorough protection [1].

2. Application Protocol and Quantitative Data

The core application method for controlling downy mildew is foliar spray, recommended at the initial disease stage [1].

- Application Technique: Spray uniformly on leaves until the surface begins to drip [2] [3]. For optimal efficacy, apply during the early morning hours to allow foliage to dry, and use soaker hoses or drip irrigation to reduce leaf wetness and minimize spore spread [4].

- Precautions:

The search results provide specific data for one formulation, but a complete dataset for various common formulations was not available. The information from the available source is summarized below:

- Table: Foliar Spray Application Data for this compound

| Formulation | Concentration | Application Rate per Hectare | Target Diseases & Crops |

|---|---|---|---|

| 722 g/L SL | 722 g/L | 900 - 1500 mL [1] | Downy mildew, blight on cucumbers, melons, grapes [1] |

3. Molecular Mechanisms and Detoxification Pathways

Research using the low-pesticide-residue cucumber cultivar 'D0351' has identified key genes involved in the response to propamocarb, revealing a complex detoxification mechanism [2] [3].

The following diagram illustrates the workflow and logical relationships of the key experiments that elucidated this molecular pathway.

Diagram 1: Experimental workflow for elucidating the molecular mechanism of low propamocarb residue in cucumber.

The gene CsMAPEG is constitutively expressed and responds to propamocarb stress, as well as salicylic acid (SA) and gibberellin (GA) signaling [2]. Functional analysis reveals that overexpression of CsMAPEG leads to a lower propamocarb residue abundance in cucumber fruits compared to antisense and wild-type plants [2]. The mechanism involves upregulation of detoxification enzymes.

- Table: Key Genes and Functions in Cucumber Response to Propamocarb

| Gene Name | Gene Family | Functional Role in Propamocarb Response |

|---|---|---|

| CsMAPEG | MAPEG superfamily [2] | Increases SOD, POD, and GST enzyme activity, enhancing PM degradation and metabolism [2]. |

| CsMCF | Mitochondrial Carrier Family (MCF) [3] | Responds to biotic/abiotic stress; overexpression reduces PM residues, though exact metabolic pathway is not fully elucidated [3]. |

The relationship between gene function, enzyme activity, and residue reduction is summarized in the following pathway diagram.

Diagram 2: Functional pathway of CsMAPEG in reducing propamocarb residues.

4. Experimental Protocol for Gene Expression Analysis

This protocol is adapted from methodologies used to validate gene function in response to propamocarb [3].

- Plant Material and Growth Conditions: Use homozygous cucumber lines (e.g., 'D0351' for low residual content). Cultivate plants under controlled conditions (e.g., 28/18°C day/night, 70% relative humidity) until plants reach the 10th-node maturity stage [3].

- Propamocarb Treatment: Prepare a 400x dilution of propamocarb solution. Spray plants until the surface of leaves and fruits begins to drip. A control group should be sprayed with the same amount of distilled water [3].

- Sampling and Storage: Collect tissue samples (e.g., fruit, leaf, stem, root) at multiple time points post-treatment (e.g., 1, 6, 12, 24, 48, 72 h). Immediately freeze samples in liquid nitrogen and store at -80°C for subsequent gene expression analysis (e.g., qRT-PCR) [3].

- Generating Transgenic Plants: To confirm gene function, construct overexpression and antisense expression vectors for the target gene (e.g., CsMAPEG, CsMCF) and perform genetic transformation of cucumber cultivars. Select T0 generation lines with the highest (for overexpression) and lowest (for antisense) gene expression for self-pollination to produce T1 generation seeds [2] [3].

- Residue and Physiological Assay: Treat T1 generation transgenic plants with propamocarb as described above. Use these samples to determine final PM residue levels. Collect functional leaves at regular intervals (e.g., days 0, 2, 4, 6, 8, 10) to measure physiological indexes like SOD, POD, and GST activity [2].

Future Perspectives and Conclusions

Future trends in disease control involve developing green chemical pesticides with new mechanisms of action and efficient biological pesticides [1]. An integrated approach, combining the use of disease-resistant varieties, soil disinfection, disease-resistant seedling breeding, and targeted initial pharmaceutical prevention, is crucial for sustainable cultivation [1].

The presented notes and protocols synthesize current application practices with advanced molecular research. The identification of genes like CsMAPEG and CsMCF opens avenues for breeding new cucumber varieties with inherently low pesticide residue levels through molecular marker-assisted selection or genetic engineering [2] [3].

References

propamocarb seed treatment protocol for damping-off

Propamocarb: Mechanism and Pathogen Specificity

Propamocarb hydrochloride is a systemic carbamate fungicide with high efficacy against oomycetes [1] [2]. Its unique mode of action involves inhibiting the biosynthesis of phospholipids and fatty acids in the cell membrane of the pathogen, disrupting mycelial growth, sporangia formation, and spore germination [1] [2]. It exhibits no cross-resistance with other oomicides [2].

The fungicide is xylem-mobile, allowing for uptake and upward translocation within the plant when applied as a soil drench or seed treatment [1]. Its activity is critically specific, making accurate pathogen identification essential for successful application.

Figure 1: Propamocarb's Mechanism of Action and Specificity. The fungicide specifically targets oomycetes by disrupting cell membrane synthesis and provides systemic protection after root or seed uptake. It is ineffective against true fungi.

Application Protocols and Efficacy Data

Propamocarb is formulated for use as a seed treatment, soil drench, or foliar spray. The most relevant application methods for managing damping-off are detailed below.

Table 1: Registered Use Patterns for Propamocarb HCl (722 g/L formulation) in Damping-off Management [2] [3] [4]

| Application Method | Target Crops | Application Rate | Protocol Details |

|---|---|---|---|

| Seed Treatment | Sugar beet, Soybeans, Cotton [3] | 14.4–28.8 g a.i./kg of seed [3] | Coat seeds uniformly with the fungicide solution prior to sowing. |

| Seedbed / Soil Drench | Vegetables (e.g., cucumbers, tomatoes, peppers) [2] [3] | 108–180 g a.i./HL (0.15%-0.25%) [3] or 5.4–9.0 g/m² [3] | Apply as a drench to the seeding area before or after sowing, ensuring the solution reaches the root zone. |

| Soil Incorporation | Ornamentals, Strawberries [3] | 217–289 g a.i./m³ [3] | Mix the fungicide thoroughly into the soil or potting medium before planting. |

Table 2: Pathogen Specificity and Comparative Efficacy of Fungicides [5] [6]

| Pathogen | Pathogen Type | Propamocarb Efficacy | Alternative Chemical Controls |

|---|---|---|---|

| Pythium spp. | Oomycete | Highly Effective [1] [4] [6] | Metalaxyl, Mefenoxam [6] |

| Phytophthora spp. | Oomycete | Highly Effective [1] [4] | Metalaxyl, Mefenoxam [5] |

| Aphanomyces spp. | Oomycete | Effective [3] | Metalaxyl [7] |

| Rhizoctonia spp. | True Fungus | Not Effective [7] | Azoxystrobin, Thiram, Fludioxonil [6] |

| Fusarium spp. | True Fungus | Not Effective [7] | Azoxystrobin, Thiram, Fludioxonil [6] |

Critical Considerations for Experimental Design

Recent field studies highlight crucial limitations that must be factored into robust experimental protocols.

- Limited Efficacy Against Pathogen Complexes: Controlled environment studies show propamocarb is effective against individual oomycete pathogens [7]. However, under field conditions with naturally occurring complexes of soilborne pathogens (e.g., mixtures of Pythium, Aphanomyces, Phytophthora, and Rhizoctonia), fungicide seed treatments, including propamocarb, often show little to no benefit [7]. This underscores the necessity for field validation of controlled environment results.

- Integration with Non-Chemical Strategies: Due to the limitations of single-mode fungicides, an Integrated Pest Management (IPM) approach is critical [8] [9]. Research should focus on combining propamocarb with other strategies:

- Cultural Controls: Use sterile potting mix, ensure proper drainage and sanitation of containers, and avoid overcrowding seedlings [5].

- Host Resistance: Prioritize the development and use of disease-tolerant plant cultivars as a foundation for management [7] [8].

- Biological Controls: Incorporate OMRI-approved biocontrol agents like Trichoderma harzianum or Bacillus subtilis, which can compete with or antagonize a broader spectrum of damping-off pathogens [5] [6].

Figure 2: Experimental and Management Workflow for Damping-off. This logic flow emphasizes the necessity of pathogen diagnosis before fungicide selection and the integration of propamocarb into a broader IPM strategy for sustainable control.

Conclusion and Future Research Directions

This compound remains a valuable tool for targeting oomycete-specific damping-off in controlled environments. Future research should prioritize developing integrated protocols that combine propamocarb with biological control agents, host resistance, and cultural practices to manage complex soilborne pathogen communities effectively in the field [7] [8] [9]. Furthermore, investigating the potential non-target effects of intensive fungicide use on beneficial soil microbiomes and disease suppressiveness represents a critical frontier for sustainable plant disease management [10].

References

- 1. Propamocarb - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Downy mildew solution: this compound - HEBEN [hb-p.com]

- 3. 685. Propamocarb (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 4. Propam Select Fungicide | this compound | Gallon — Chemical Warehouse [chemicalwarehouse.com]

- 5. Damping-off in Flower and Vegetable Seedlings [content.ces.ncsu.edu]

- 6. Managing Damping Off in Direct Seeded Vegetables [sites.udel.edu]

- 7. Understanding Why Effective Fungicides Against Individual Soilborne Pathogens Are Ineffective with Soilborne Pathogen Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrated management of damping-off diseases. A review [link.springer.com]

- 9. A comprehensive review of integrated management strategies ... [pmc.ncbi.nlm.nih.gov]

- 10. Fungicide use intensity influences the soil microbiome and ... [pmc.ncbi.nlm.nih.gov]

propamocarb hydrochloride concentration for in vitro assays

In Vitro Application Notes for Propamocarb Hydrochloride

This compound is a systemic carbamate fungicide used to control diseases caused by oomycetes, such as Pythium and Phytophthora species [1]. In in vitro assays, it is employed to assess its effects on the growth and development of these plant pathogens.

A key consideration for in vitro work is the phenomenon of chemical hormesis, where sub-inhibitory doses of a fungicide can stimulate, rather than inhibit, the growth of resistant pathogen strains [2]. One study established a detailed protocol for detecting such hormetic responses using radial growth as an endpoint [2].

Quantitative Data for In Vitro Assays

The table below summarizes the concentration ranges of this compound used in specific in vitro radial growth assays with a resistant strain of Pythium aphanidermatum [2].

| Pathogen | Assay Type | Tested Concentration Range | Benchmark Dose (BMD) / Reference | Key Findings |

|---|---|---|---|---|

| Pythium aphanidermatum (mefenoxam- and propamocarb-resistant isolate) | Radial growth on Corn Meal Agar (CMA) | A range of concentrations from "MAR x 10^4 to MAR x 10^-4"* [2] | The Benchmark Dose (BMD) was calculated and used as a reference for a second assay with more concentrations [2]. | A biphasic, hormetic response was observed: stimulation of radial growth at low doses and inhibition at high doses [2]. |

*MAR: Minimum Application Rate. The study calculated MAR in ppm based on recommended agricultural rates, assuming a soil bulk density of 1.2 g cm³ and an effective soil depth of 2 cm [2].

Experimental Protocol: Radial Growth Assay

This protocol is adapted from a study designed to detect chemical hormesis in fungi and oomycetes [2].

1. Pathogen Strain and Culture

- Use a confirmed strain of the pathogen (e.g., P. aphanidermatum). Resistant strains are more likely to show hormetic effects [2].

- Maintain the culture on a suitable medium like Corn Meal Agar (CMA) or a selective medium like PARP (for Pythium) to eliminate bacterial contamination [2].

2. Fungicide Stock Solution Preparation

- Prepare a 10X working solution of this compound (e.g., from a commercial product like Previcur Flex) in sterile water [2].

- Mix the solution thoroughly on a stirring plate and use it within 24 hours [2].

3. Preparation of Amended Media

- Prepare CMA according to the manufacturer's instructions and dispense it into flasks (one per treatment) [2].

- Autoclave the media and cool it to approximately 55°C in a water bath [2].

- Add the required volume of the 10X fungicide stock to each flask to achieve the desired final concentrations. Stir each flask for two minutes to ensure even distribution [2].

- Pour the amended agar into petri dishes (e.g., 25 ml per 9 cm diameter dish) [2].

- Include a control treatment with non-amended CMA.

4. Inoculation and Incubation

- Inoculate each plate with a mycelial plug (e.g., 5 mm diameter) taken from the active margin of a fresh culture [2].

- Incubate the plates in the dark at a suitable temperature for the pathogen (e.g., 28°C) [2].

5. Data Collection and Analysis

- Measure the radial growth of the pathogen colony over time. The final measurement is often taken once the control treatment has nearly reached the edge of the plate [2].

- To detect hormesis, the experimental design must include several evenly distributed doses below the No Observed Adverse Effect Level (NOAEL). The doses below the NOAEL should be separated by less than one order of magnitude [2].

- Growth data should be analyzed using non-linear regression models capable of detecting biphasic responses, such as the Brain-Cousens model [2].

Experimental Workflow and Hormesis Model

The following diagram illustrates the key steps and decision points in the radial growth assay protocol.

Diagram 1: Workflow for the in vitro radial growth assay to assess this compound effects and hormesis.

The hormetic response observed with this compound follows a characteristic biphasic pattern, which can be conceptually modeled as follows.

Diagram 2: Conceptual model of the biphasic hormetic response to this compound.

Critical Notes for Researchers

- Hormesis is a Key Factor: Ignoring the potential for growth stimulation at low doses can lead to an incomplete toxicological assessment and misguide disease management strategies [2].

- Strain Sensitivity is Crucial: The resistance status of the pathogen strain directly influences the effective concentration range. The provided data is based on a propamocarb-resistant isolate [2]. For sensitive strains, the inhibitory concentrations would be significantly lower.

- Relevance for Non-Target Organisms: While the primary in vitro data pertains to target plant pathogens, one study investigated the histopathological impact of this compound on a non-target organism, the common carp. It demonstrated kidney damage at concentrations of 40 µg/L and 80 µg/L after 96-hour exposure [3]. This highlights the importance of environmental considerations.

Further Research Guidance

The provided information offers a foundation for in vitro work with this compound. For further investigation, you may need to:

- Determine Specific Concentrations: The exact ppm values for the "MAR" in the cited study [2] were not fully detailed in the available excerpt. You may need to consult the full text of the publication or conduct preliminary range-finding experiments based on the product's agricultural application rate.

- Explore Other Assay Types: While radial growth is a common endpoint, other in vitro assays could investigate effects on sporulation, spore germination, or molecular targets.

References

Propamocarb Resistance Management: Application Notes

Propamocarb is a systemic carbamate fungicide used to control soil, root, and leaf diseases caused by oomycetes, such as Phytophthora infestans (late blight) [1] [2]. Its primary mode of action involves inhibiting phospholipid and fatty acid synthesis, compromising fungal cell membrane integrity [3]. To date, there are no confirmed reports of field resistance to propamocarb in target pathogens, and it is considered to have a low inherent resistance risk [1] [2]. However, the emergence of new late blight strains resistant to other fungicide groups makes the preservation of propamocarb's efficacy critical [1].

The core strategy is to use propamocarb within an Anti-Resistance Strategy (ARS) that minimizes selection pressure on pathogen populations. Key recommendations are summarized below.

| Strategy | Recommendation | Rationale & Implementation |

|---|---|---|

| Application Mode | Always apply in a mixture [1] | Use with effective partner(s) from different FRAC groups. Provides multiple, simultaneous modes of action. |

| Application Rotation | Alternate with different modes of action [1] | Reduces repeated selection pressure from any single fungicide group. |

| Dose Rate | Use the full, recommended dose [1] | Sub-lethal doses can promote survival of less-sensitive isolates. |

| Application Frequency | Follow specific use limits [1] | Bayer recommends ≤6060 g propamocarb per hectare per crop season (2025). |

| Pathogen Monitoring | Implement regular resistance monitoring | Use bioassays and molecular tools to detect early shifts in sensitivity. |

Experimental Protocols for Resistance Studies

For researchers monitoring sensitivity or screening for novel resistance traits, the following established protocols can serve as a reference.

Protocol 1: In Vitro Assessment of Fungicide Sensitivity (EC₅₀ Determination)

This bioassay determines the effective concentration of propamocarb that inhibits mycelial growth by 50%.

- Key Equipment & Reagents: Propamocarb standard, sterile Petri dishes, potato dextrose agar (PDA), incubator.

- Detailed Methodology:

- Prepare a stock solution of analytical-grade propamocarb and incorporate it into molten PDA to create a concentration series (e.g., 0, 100, 300, 500, 1000 µg/mL) [4].

- Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from the target isolate.

- Incubate plates at the optimal temperature for the pathogen until the mycelium on the control plate (0 µg/mL) nearly reaches the edge.

- Measure the diameter of mycelial growth in two perpendicular directions for each colony.

- Calculate the percent inhibition of growth for each concentration relative to the control. The EC₅₀ value can be determined by probit analysis or by fitting a regression curve to the inhibition data [4] [5].

Protocol 2: Composite Mutagenesis to Engineer Fungicide Tolerance

This protocol describes a sequential mutagenesis approach using multiple agents to improve fungicide tolerance in a fungal biocontrol agent, as demonstrated for Lecanicillium lecanii [4]. The workflow below outlines the key stages of this process.

- Key Equipment & Reagents: Germicidal lamp (20W), N-Methyl-N'-nitro-N-nitrosoguanidine (NTG), low-energy N+ ion beam implantation system, conidial suspension of the target fungus.

- Detailed Methodology:

- Intermittent Mutagenesis (U + N + I): Subject a conidial suspension to consecutive but separate treatments:

- Consecutive Mutagenesis (I/N/U): Immediately subject the treated population from the previous step to a final round of mutagenesis in the sequence of Ion-beam, NTG, then UV-light [4].

- Mutant Screening: Plate the mutagenized population on agar media amended with a discriminatory dose of propamocarb. Select fast-growing colonies for further analysis.

- Stability & Virulence Assessment: Pass the potential mutants repeatedly on non-selective media (e.g., 20 passages) and then re-test their propamocarb tolerance. Confirm that the mutants retain virulence and other key biological characteristics [4].

Resistance Monitoring and Biochemical Analysis

Sustained resistance management requires ongoing monitoring of pathogen populations and understanding the biochemical basis of tolerance.

Resistance Monitoring Protocol

- Sampling: Collect pathogen isolates from commercial fields following control failures or as part of a routine surveillance program.

- Laboratory Testing: Determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ values for propamocarb using standardized broth microdilution or agar-based assays. The Clinical and Laboratory Standards Institute (CLSI) guidelines provide a robust framework, even for plant pathogens [6].

- Data Interpretation: Analyze MIC/EC₅₀ distributions over time. A gradual shift in the population curve suggests quantitative resistance, while a bimodal distribution indicates qualitative resistance [5].

Analysis of Membrane Lipids and Permeability

Since propamocarb targets membrane biosynthesis, analyzing lipid constituents and membrane integrity in tolerant strains can provide functional validation.

- Method: Compare the lipid profiles of wild-type and tolerant mutant strains using techniques like gas chromatography-mass spectrometry (GC-MS).

- Expected Outcome: Tolerant mutants may show altered lipid composition and reduced changes in membrane permeability when exposed to propamocarb, indicating a enhanced ability to resist the fungicide's damaging effects [4].

Conclusion

Propamocarb remains a valuable tool for oomycete control. Its long-term efficacy depends on strict adherence to resistance management principles: always mix, rotate, and apply at the full label rate. The experimental protocols outlined provide researchers with methods to monitor field populations, study resistance mechanisms, and develop improved strains for integrated pest management programs.

References

- 1. New late blight strains complicate control in 2025 [cropscience.bayer.co.uk]

- 2. Propamocarb [en.wikipedia.org]

- 3. Propamocarb Mode of Action: A Deep Dive for Effective ... [nbinno.com]

- 4. An efficient mutagenesis system to improve the ... [pmc.ncbi.nlm.nih.gov]

- 5. Fungicide Resistance Management | Oklahoma State University [extension.okstate.edu]

- 6. Drug susceptibility profiles of Mycobacterium abscessus ... [pmc.ncbi.nlm.nih.gov]

propamocarb residue definition for enforcement analysis

Residue Definition & Analytical Scope

The unified residue definition ensures that all relevant chemical forms are monitored and regulated as a single entity. The key parameters for analytical methods are summarized below:

| Parameter | Specification |

|---|---|

| Enforcement Residue Definition | "Propamocarb (sum of propamocarb and its salts expressed as propamocarb)" [1] [2] [3] |

| Risk Assessment Residue Definition | Same as enforcement definition [1] [2] [3]. |

| Applicable Commodities | Primary crops, rotational crops, processed products, honey [1] [2]. |

| Recommended Analytical Technique | High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) [1] [2]. |

| Validated Limit of Quantification (LOQ) | 0.01 mg/kg for crops with high water content and honey [1] [2]. |

Detailed Analytical Method for Enforcement

The established method for quantifying residues according to the enforcement definition is HPLC-MS/MS. The following workflow outlines the key stages of the analytical process:

Sample Preparation: A representative portion of the commodity (e.g., radish roots, honey) is homogenized. For solid plant tissues, this may involve freezing and grinding under cryogenic conditions to ensure a uniform sample [1] [2] [3].

Extraction and Clean-up: Residues are extracted from the matrix using a suitable solvent, typically methanol, acetonitrile, or a buffered aqueous mixture. This is followed by a clean-up step, such as Solid-Phase Extraction (SPE), to remove co-extracted compounds that could interfere with the analysis [1] [2].

Analysis and Quantification: The purified extract is analyzed by HPLC-MS/MS. The HPLC system separates propamocarb from other components, and the tandem mass spectrometer detects and quantifies it based on its specific mass-to-charge ratio. Quantification is achieved by comparing the sample response to a calibration curve of known standard concentrations. The method must be validated to confirm it can reliably detect residues at the LOQ of 0.01 mg/kg [1] [2].

Maximum Residue Levels (MRLs) for Selected Commodities

MRLs are established based on residue trials that reflect the approved use of the pesticide. The following table shows recent MRL changes for propamocarb:

| Commodity | Existing EU MRL (mg/kg) | Proposed/New EU MRL (mg/kg) | Justification |

|---|---|---|---|

| Small Radish Leaves (in Roman rocket/rucola) | 30 | 600 | Supports intended indoor use; no consumer risk identified [1]. |

| Radishes (Roots) | 3 | 8 | Supports intended indoor use; no consumer risk identified [1]. |

| Honey | 0.05 (at LOQ) | 15 | Reflects residues from semi-field trials on bee-attractive crops; no consumer risk identified [2]. |

| Chards/Beet Leaves | 30 | 40-50 | Supported by data extrapolated from lettuces; no consumer risk identified [3]. |

Regulatory Context & Consumer Safety

MRL applications and modifications are submitted in accordance with Article 6 of Regulation (EC) No 396/2005 [1] [2] [3]. The consumer risk assessment is performed using the EFSA Pesticide Residues Intake Model (PRIMo). For all the MRL changes discussed, EFSA concluded that the resulting short-term and long-term dietary exposure is unlikely to pose a risk to consumer health, as intake remains below the toxicological reference values [Acceptable Daily Intake (ADI) of 0.24 mg/kg bw per day and Acute Reference Dose (ARfD) of 0.84 mg/kg bw] [1] [2] [3].

Key Takeaways for Practitioners

For researchers and scientists enforcing compliance, the critical points are:

- Target the Correct Residue Definition: Ensure analytical methods are calibrated and validated for the sum of propamocarb and its salts.

- Achieve Sufficient Sensitivity: The method LOQ should be at least 0.01 mg/kg.

- Follow Established Protocols: The HPLC-MS/MS method, with appropriate sample preparation, is the standard for reliable enforcement.

References

Propamocarb Good Agricultural Practice (GAP): Application Notes and Protocols for Researchers

Introduction and Regulatory Context

Propamocarb (propyl 3-(dimethylamino)propylcarbamate) is a fungicide approved in the European Union (EU) for controlling fungal diseases such as late blight (Phytophthora infestans) in crops including lettuces, potatoes, and tomatoes [1]. It is often formulated as its hydrochloride salt to enhance stability and application efficiency [1]. The maximum residue levels (MRLs) for propamocarb are established under Regulation (EC) No 396/2005, with the residue definition encompassing the sum of propamocarb and its salts, expressed as propamocarb [1].

Recent regulatory reviews have identified that the existing MRL of 40 mg/kg for propamocarb in lettuces could lead to acute consumer intake concerns, exceeding the acute reference dose (ARfD) at 113% [1]. Consequently, the European Food Safety Authority (EFSA) has derived a fall-back MRL of 30 mg/kg for lettuces, which is considered safe for consumer health [1]. Additionally, MRLs for other crops have been updated; for example, radishes (roots) increased from 3 to 8 mg/kg, and Roman rocket/rucola increased from 30 to 600 mg/kg [2].

Authorized Uses and Good Agricultural Practices

EFSA's recent data call identified 40 authorized GAPs for propamocarb in lettuces across 10 EU Member States, covering northern outdoor (NEU), southern outdoor (SEU), and indoor applications [1]. The critical GAPs ensure that residue levels do not exceed the safe fall-back MRL.

Table 1: Authorized Good Agricultural Practices (GAPs) for Propamocarb in Selected EU Member States